molecular formula C4H7ClF3N B6160326 (1S,2S)-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride CAS No. 2388476-03-5

(1S,2S)-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride

Cat. No.: B6160326
CAS No.: 2388476-03-5
M. Wt: 161.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S)-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride is a cyclopropane derivative with a trifluoromethyl group and an amine group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of suitable precursors followed by the introduction of the trifluoromethyl group and amine functionality. Common synthetic routes may include:

    Cyclopropanation: Using diazo compounds and transition metal catalysts to form the cyclopropane ring.

    Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Amination: Conversion of a suitable precursor to the amine using reagents like ammonia or amines under reductive conditions.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include continuous flow processes, use of robust catalysts, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides or hydroxylated products using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, sulfonates, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigating its pharmacological properties and potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which (1S,2S)-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the amine group can participate in hydrogen bonding and ionic interactions.

Properties

CAS No.

2388476-03-5

Molecular Formula

C4H7ClF3N

Molecular Weight

161.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.